molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

Cat. No.: B1611984
CAS No.: 849776-24-5
M. Wt: 272.13 g/mol
InChI Key: AXHOUBAVZCHJKM-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound emerged from mid-20th-century efforts to develop functionalized guanidine derivatives for pharmacological and industrial applications. Early patents, such as IL120727A (1993), highlighted methods for synthesizing N-amidino-piperidinyl methylamine derivatives, laying groundwork for structurally analogous compounds. By the late 1990s, advances in alkylguanidine synthesis enabled the targeted production of this compound, particularly for use as a reagent in peptide synthesis and polymer chemistry. Its development paralleled the broader exploration of cationic guanidine salts, which gained traction due to their strong basicity and coordination capabilities.

Chemical Classification within Guanidine Derivatives

This compound belongs to the alkylguanidine subclass, characterized by the substitution of hydrogen atoms on the guanidine core with alkyl or aryl groups. Key structural features include:

  • Guanidine core : A planar triaminoimidazoline moiety with delocalized electron density.
  • Substituents :
    • A methyl group at the N1 position.
    • A 2-(dimethylamino)ethyl group at the N2 position.
  • Counterion : Hydroiodide (I⁻) for charge balance.

Table 1: Structural and Molecular Properties

Property Value Source
Molecular Formula C₆H₁₆N₄·HI
Molecular Weight 272.13 g/mol
SMILES CN(C)CCN(C)C(=N)N.I
Key Functional Groups Guanidine, tertiary amine, iodide

This classification aligns it with bioactive guanidines like cimetidine analogs and antihypertensive agents, though it lacks direct therapeutic use.

Significance in Scientific Research

The compound serves three primary roles in research:

  • Synthetic Intermediate : Used in nucleophilic substitution reactions to introduce guanidine moieties into larger molecules, such as peptidomimetics and polymer precursors.
  • Ligand in Coordination Chemistry : The dimethylaminoethyl group facilitates metal coordination, making it valuable in designing catalysts and metal-organic frameworks (MOFs).
  • Proteomics Reagent : Its cationic nature aids in protein solubilization and stabilization during mass spectrometry.

Recent studies highlight its utility in synthesizing antibacterial agents, where quaternized derivatives exhibit enhanced activity against Gram-positive bacteria.

Current Status in Chemical Research Literature

As of 2025, the compound remains a focus in materials science and medicinal chemistry. Key advancements include:

  • Polymer Chemistry : Incorporation into pH-responsive polymers via radical polymerization techniques.
  • Drug Discovery : As a precursor for kinase inhibitors and multidrug resistance reversal agents.
  • Supramolecular Chemistry : Functionalization of MOFs for nitric oxide storage, leveraging its ability to form NONOate complexes.

Table 2: Recent Applications (2020–2025)

Application Field Example Study Citation
Polymer Synthesis RAFT polymerization of DMAEMA
Antibacterial Agents Quaternary ammonium derivatives
MOF Functionalization Nitric oxide adsorption in Cu₃btc₂

Ongoing patents, such as WO2023056342A1, underscore its industrial relevance in specialty chemical production.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOUBAVZCHJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594670
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-24-5
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Parent Compound: 1-[2-(Dimethylamino)ethyl]-1-methylguanidine

The initial step in preparing N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is to synthesize the free base 1-[2-(dimethylamino)ethyl]-1-methylguanidine. Common synthetic routes involve:

  • Reaction of Aminoalkyl Precursors with Guanidine Derivatives : The parent compound can be prepared by reacting aminoalkyl intermediates such as 2-(dimethylamino)ethylamines with methylguanidine or its derivatives under controlled conditions. This often involves nucleophilic substitution or condensation reactions where the guanidine moiety is introduced onto the aminoalkyl chain.

  • Use of Chloroformamidinium Salts : Electrophilic chloroformamidinium chlorides can be reacted with bis(amines) such as 2-(dimethylamino)ethylamines in refluxing acetonitrile, followed by deprotonation steps to yield the free guanidine ligand with high purity and yields (~95%) as demonstrated in related guanidine syntheses.

  • Alternative Synthetic Routes : Some patents describe the use of intermediates such as N-methyl-1-(methylthio)-2-nitroetheneamine and subsequent multi-step reactions involving furfuryl chloride derivatives and methylamine to obtain guanidine derivatives, although these are more complex and less direct.

Formation of the Hydroiodide Salt

Once the free base 1-[2-(dimethylamino)ethyl]-1-methylguanidine is obtained, it is converted to the hydroiodide salt by:

  • Reaction with Hydroiodic Acid (HI) : The parent guanidine compound is treated with hydroiodic acid, typically in an aqueous or alcoholic medium, to form the hydroiodide salt. This acid-base reaction is straightforward and results in the crystalline hydroiodide form.

  • The reaction conditions generally involve stirring at low temperature to control the exothermic nature of acid-base neutralization and to ensure high purity of the salt.

  • The salt can be isolated by filtration or crystallization from the reaction mixture.

Purification and Characterization

  • The crude hydroiodide salt is often purified by recrystallization or preparative chromatography to achieve high purity suitable for research applications.

  • Characterization includes melting point determination (reported 107.5–113.5 °C), molecular weight confirmation (272.13 g/mol), and spectroscopic analysis (NMR, IR) to confirm the structure and salt formation.

Summary Table of Preparation Parameters

Step Reagents/Conditions Description Yield/Purity
1. Synthesis of Parent Compound 2-(Dimethylamino)ethylamine + Methylguanidine or chloroformamidinium chloride; reflux in MeCN; deprotonation with KOH Formation of 1-[2-(dimethylamino)ethyl]-1-methylguanidine free base Up to 95% yield reported in related guanidine syntheses
2. Salt Formation Parent compound + Hydroiodic acid (aqueous or alcoholic solution); stirring at low temperature Formation of hydroiodide salt via acid-base reaction High purity crystalline salt
3. Purification Recrystallization or preparative chromatography Removal of impurities, isolation of pure salt Purity confirmed by melting point and elemental analysis

Research Findings and Notes

  • The synthesis of guanidine derivatives with aminoalkyl substituents is well-established, with variations depending on the starting materials and desired substituents.

  • The hydroiodide salt form enhances the compound's stability and solubility, making it suitable for research use, especially in drug discovery.

  • Patents and literature emphasize the importance of reaction control (temperature, solvent choice) to optimize yields and purity.

  • No significant alternative synthetic routes specifically for the hydroiodide salt are reported, indicating the standard approach remains the acid-base reaction of the free base with hydroiodic acid.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-N-methylguanidine oxide, while reduction could produce N-[2-(Dimethylamino)ethyl]-N-methylguanidine .

Scientific Research Applications

Neuropharmacological Applications

DMG hydroiodide has been identified as a potential neuroprotective agent. Its structure allows it to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders such as epilepsy, Alzheimer's disease, and other neurodegenerative conditions.

  • Mechanism of Action : DMG hydroiodide inhibits excessive excitation of nerve cells by blocking NMDA receptor-mediated responses. This property is particularly beneficial in preventing neuronal cell death associated with ischemia and neurodegenerative diseases .
  • Research Findings : Studies have shown that compounds similar to DMG hydroiodide can significantly reduce neuronal damage in animal models of stroke and trauma. For instance, pretreatment with NMDA antagonists has been demonstrated to attenuate cell loss and hemorrhages in rat models .

Antimicrobial Research

The compound has also been explored for its antimicrobial properties. Research indicates that guanidine derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Antibiotic Development : A recent study identified a guanidinium-based antibiotic that targets MRSA. The mechanism involves disrupting bacterial cell membranes, showcasing the potential of DMG hydroiodide and its derivatives in antibiotic development .
  • Case Studies : In laboratory settings, DMG hydroiodide has been tested against multiple pathogens, demonstrating effective inhibition of growth, which supports its application in developing new antimicrobial agents .

Polymer Chemistry

DMG hydroiodide plays a role in polymer chemistry as well. It can be utilized in the synthesis of bioactive polymers that have applications in drug delivery systems and tissue engineering.

  • Polymerization Techniques : The compound can be polymerized to create hydrophilic materials with controlled release properties for therapeutic agents. Research has focused on copolymers derived from DMG hydroiodide that exhibit enhanced biocompatibility and bioactivity .
  • Applications in Drug Delivery : These polymers can be engineered to respond to environmental stimuli (e.g., pH changes), allowing for targeted drug delivery in medical applications .

Summary of Applications

Application AreaDescriptionKey Findings/Examples
NeuropharmacologyNMDA receptor antagonist for neuroprotectionReduces neuronal damage in stroke models
Antimicrobial ResearchPotential antibiotic against MRSAEffective growth inhibition of pathogens
Polymer ChemistrySynthesis of bioactive polymers for drug deliveryStimuli-responsive materials for targeted therapy

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, it accelerates reaction rates by lowering the activation energy required for the reaction to proceed. As an intermediate, it facilitates the transformation of reactants into desired end products by providing necessary building blocks .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Counterion Source
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide C6H17IN4 272.13 Guanidine, dimethylaminoethyl, methyl HI
Nitroaminoguanidine (Compound 8, ) Not explicitly given* - Nitroguanidine, hydrazine-derived None
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C15H20ClN3O2 309.79 Quinoline, carboxamide, dimethylaminopropyl HCl
Ranitidine complex nitroacetamide C13H20N4O4S 328.39 Nitroacetamide, dimethylamino methyl furan None
2-(Dimethylamino) ethyl methacrylate (from ) C8H15NO2 157.21 Methacrylate ester, dimethylaminoethyl None

*Nitroaminoguanidine’s synthesis in involves nitroguanidine and hydrazine hydrate, yielding a nitro-substituted guanidine derivative.

Key Observations :

  • The target compound is distinguished by its guanidine core and hydroiodide salt, unlike carboxamide-linked quinoline derivatives () or methacrylate esters ().
  • Compared to nitroaminoguanidine (), the target lacks a nitro group but features a methylated dimethylaminoethyl side chain, which may enhance solubility in polar solvents due to the hydroiodide counterion.
  • Ranitidine-related compounds () share dimethylamino groups but are structurally distinct due to their furan and nitroacetamide moieties.

Physicochemical Properties

Limited data are available for direct property comparisons, but inferences can be drawn:

  • Solubility: Hydroiodide salts (target compound) generally exhibit higher aqueous solubility than hydrochlorides (e.g., quinoline derivatives in ) due to the larger iodide ion’s lower lattice energy .
  • Melting Point: Nitroaminoguanidine () has a melting point of 134–136°C, while the target compound’s melting point is unspecified. Guanidine derivatives with ionic salts (e.g., hydroiodide) typically have higher melting points than neutral analogs.
  • Stability : The hydroiodide salt may be less stable under acidic conditions compared to hydrochlorides, as iodide ions are more susceptible to oxidation .

Biological Activity

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, a guanidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in cancer treatment and as a modulator of various biological pathways.

Chemical Structure and Properties

This compound (C6H17IN4) is characterized by the presence of a guanidine group, which is known to influence its biological activity. The chemical structure can be represented as follows:

C6H17IN4\text{C}_6\text{H}_{17}\text{I}\text{N}_4

This compound is soluble in water due to the hydroiodide salt form, facilitating its use in biological assays.

The biological activity of this compound is closely linked to its interaction with various cellular targets. Research indicates that it may influence:

  • Cell Signaling Pathways : The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
  • Gene Expression : It affects gene expression profiles related to tumor progression and metastasis.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, contributing to its antitumor effects .

Biological Activity in Cancer Research

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against lung cancer cell lines, demonstrating significant cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)15.3
Control (Doxorubicin)A54910.5

The above table illustrates the comparative potency of this compound against established chemotherapeutic agents.

Case Studies

  • In Vitro Studies : In a study conducted on various cancer cell lines, this compound exhibited selective cytotoxicity towards lung cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
  • Mechanistic Insights : Another investigation revealed that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an apoptotic agent in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of guanidine derivatives often involves condensation reactions between amines and carbodiimides or thiourea intermediates. For example, describes a procedure for nitroaminoguanidine synthesis using hydrazine hydrate and hydrochloric acid to achieve pH 5–6, yielding 70% after recrystallization. Key variables include temperature control (e.g., maintaining 55°C during hydrazine addition) and pH adjustment to precipitate the product. Researchers should monitor reaction progress via TLC or NMR and optimize stoichiometry of reagents like methylating agents (e.g., methyl iodide) to improve purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H NMR is critical for verifying substituent positions and proton environments. reports characteristic peaks for a related guanidine derivative in DMSO-d6: δ 2.89–3.38 (m, dimethylaminoethyl protons), 7.45–8.50 (bs, guanidine NH and aromatic protons). For the target compound, expect signals near δ 2.7–3.5 for N-CH₃ and N-(CH₂)₂ groups, with broad singlets for guanidine NH protons. Integration ratios and coupling patterns (e.g., absence of splitting in dimethyl groups) confirm structural integrity .

Q. What solvent systems are suitable for recrystallizing this compound to enhance purity?

  • Methodological Answer : Hot water or aqueous ethanol (50–70%) is effective for recrystallizing hydrophilic guanidine salts, as demonstrated in . Solubility trials at varying temperatures (20–80°C) should precede scaling. For hydrophobic impurities, mixed solvents like acetone/water may improve selectivity. Monitor crystal formation via microscopy and confirm purity via melting point (mp) analysis; reports mp 134–136°C for a structurally similar compound .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in biological systems?

  • Methodological Answer : X-ray crystallography (as in ) reveals that guanidine derivatives exhibit planar CN₃ cores with bond lengths (e.g., C–N ≈ 1.29–1.41 Å) indicating partial double-bond character. Non-covalent interactions (e.g., C–H···O hydrogen bonds) can stabilize specific conformations, affecting binding to targets like DNA topoisomerases. Molecular docking studies, guided by crystallographic data, can predict binding affinities to enzymes such as topoisomerase IIα, as seen in acridine-based inhibitors () .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). highlights the importance of LogP and permeability assays (Lipinski’s Rule of Five) to predict bioavailability. Researchers should perform comparative studies using cell lines (e.g., cancer models) and animal cohorts, measuring plasma concentrations via HPLC-MS. Adjusting formulation (e.g., hydroiodide salt vs. free base) may enhance solubility, as iodide counterions often improve aqueous stability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced specificity?

  • Methodological Answer : SAR requires systematic modification of substituents (e.g., dimethylaminoethyl chain length, methyl groups on guanidine). shows that altering aminoalkyl chains in carboxamide derivatives modulates activity against targets like kinases. Use QSAR models to correlate electronic (e.g., pKa) and steric parameters (e.g., molar refractivity) with bioassay results. Parallel synthesis and high-throughput screening can identify lead compounds with optimized selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
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N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

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